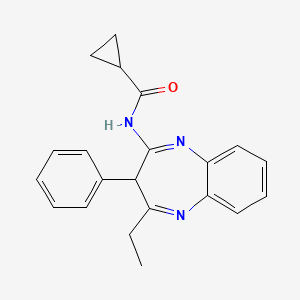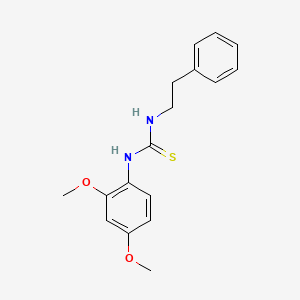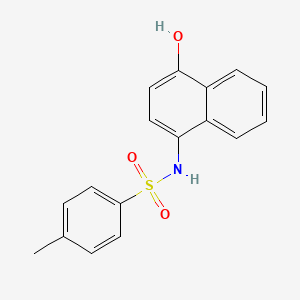![molecular formula C25H24ClNO5S B15110035 (2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B15110035.png)
(2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide” is a complex organic molecule that features a variety of functional groups, including a furan ring, a chlorophenyl group, a methoxyphenyl group, and a prop-2-enamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the furan ring, the introduction of the chlorophenyl and methoxyphenyl groups, and the final coupling to form the prop-2-enamide structure. Typical reaction conditions might include:
Formation of the furan ring: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chlorophenyl group: This might involve a halogenation reaction using reagents such as chlorine or N-chlorosuccinimide.
Coupling reactions: The final steps might involve coupling reactions using reagents such as palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring and other functional groups might be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions could target the amide group or other reducible moieties.
Substitution: The chlorophenyl group might undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activity.
Medicine
If the compound shows promising biological activity, it might be developed as a drug candidate for the treatment of various diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of this compound would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to a variety of biological effects. Detailed studies would be required to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds might include other furan derivatives, chlorophenyl compounds, and methoxyphenyl compounds. Examples could include:
- Furan-2-carboxylic acid
- 4-Chlorophenylacetic acid
- 4-Methoxybenzaldehyde
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which might confer unique chemical and biological properties. This could make it a valuable target for further research and development.
属性
分子式 |
C25H24ClNO5S |
|---|---|
分子量 |
486.0 g/mol |
IUPAC 名称 |
(E)-N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C25H24ClNO5S/c1-31-22-9-2-18(3-10-22)4-13-25(28)27(21-14-15-33(29,30)17-21)16-23-11-12-24(32-23)19-5-7-20(26)8-6-19/h2-13,21H,14-17H2,1H3/b13-4+ |
InChI 键 |
DJYTVXDWMLBAQI-YIXHJXPBSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4 |
规范 SMILES |
COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B15109954.png)
![3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15109975.png)
![Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B15109989.png)

![5-(4-bromophenyl)sulfonyl-6-imino-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15110002.png)
![2-(((3-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B15110008.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15110010.png)

![N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15110013.png)
![4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide](/img/structure/B15110016.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B15110028.png)

![4-[5-(furan-2-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15110036.png)
